(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one
Description
The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes:
- 4-Isopropoxybenzylidene substituent: A benzylidene group with an isopropoxy group at the para position, contributing to steric bulk and lipophilicity.
This compound’s (E)-stereochemistry is critical for spatial arrangement and biological interactions, as the benzylidene group’s orientation influences binding to target sites .
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13(2)25-16-6-4-15(5-7-16)12-17-18(24)20-19(26-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDOTPAYIKQQNY-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Structure
The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one typically involves the condensation of appropriate thiazole precursors with piperazine derivatives. The structural characteristics include a thiazole ring fused with a piperazine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one have shown cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.45 |
| Compound B | A549 | 0.53 |
| Compound C | HeLa | 0.52 |
In a comparative study, compounds containing the thiazole scaffold displayed IC50 values ranging from 0.31 µM to over 10 µM against multiple cell lines, indicating a potent anticancer effect .
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antibacterial Activity of Thiazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| MRSA | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound possesses significant antibacterial activity, outperforming standard antibiotics like ampicillin .
Antioxidant Activity
Antioxidant properties are another notable aspect of thiazole derivatives. The compound's ability to scavenge free radicals was assessed using various assays, revealing promising results.
Table 3: Antioxidant Activity Assay Results
| Compound | EC50 (mM) |
|---|---|
| Compound D | 0.565 |
| Compound E | 0.708 |
The antioxidant activity was attributed to the presence of specific substituents on the thiazole ring, enhancing its efficacy in lipid peroxidation assays .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Study on Anticancer Properties : A study involving a series of thiazole derivatives demonstrated their ability to inhibit tumor growth in vivo, with significant reductions in tumor size observed in treated groups compared to controls.
- Antibacterial Efficacy : In a clinical trial assessing the antibacterial activity against resistant strains, thiazole compounds showed effective inhibition of bacterial growth, suggesting potential for use in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiazol-4(5H)-one derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparison with structurally similar compounds:
Substituent Effects on Pharmacological Properties
A. Piperazine/Piperidine Modifications
- 4-Acetylpiperazinyl (Target Compound): The acetyl group improves solubility and metabolic stability compared to unsubstituted piperazine (e.g., ’s 4-isopropylpiperazine derivatives). This group may reduce basicity, minimizing off-target interactions .
- 4-(p-Tolyl)piperazinyl (): Aromatic substituents enhance lipophilicity and membrane penetration but may increase cytotoxicity.
B. Benzylidene Substituents
- 2,4-Dihydroxy (): Polar hydroxy groups enhance tyrosinase inhibition via hydrogen bonding but reduce cell permeability .
- 3-Nitro (): Electron-withdrawing nitro groups may stabilize charge-transfer interactions in enzyme active sites.
C. Stereochemical Considerations
- The (E)-configuration in the target compound positions the 4-isopropoxybenzylidene group away from the thiazolone ring, optimizing interactions with flat binding sites (e.g., enzyme catalytic pockets). In contrast, (Z)-isomers () adopt a more compact geometry, which may limit accessibility .
Physicochemical and ADMET Properties
Q & A
Q. Best practices for stability studies under physiological conditions?
- Answer :
- pH stability : Incubate derivatives in buffers (pH 2–8) and monitor degradation via HPLC .
- Plasma stability : Use human plasma at 37°C to assess metabolic susceptibility (e.g., esterase cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
